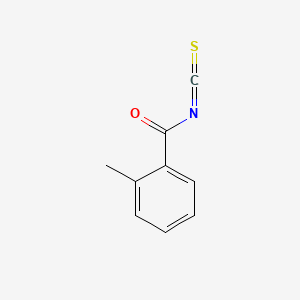

2-Methylbenzoyl isothiocyanate

Description

The exact mass of the compound 2-Methylbenzoyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylbenzoyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzoyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylbenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-7-4-2-3-5-8(7)9(11)10-6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNGRYSMNUHYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182390 | |

| Record name | 2-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-85-7 | |

| Record name | 2-Methylbenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbenzoyl Isothiocyanate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Versatile Role of Acyl Isothiocyanates in Medicinal Chemistry

Acyl isothiocyanates are a class of highly reactive organic compounds that serve as pivotal building blocks in the synthesis of a diverse array of heterocyclic compounds. Their unique electronic structure, characterized by an electrophilic carbonyl carbon and an adjacent, highly reactive isothiocyanate moiety, makes them exceptionally versatile reagents for constructing complex molecular architectures. Among these, 2-Methylbenzoyl isothiocyanate is a particularly valuable synthon, offering a strategic entry point for the introduction of a substituted benzoylthiourea or related functionalities into a molecule. This guide provides a comprehensive overview of 2-Methylbenzoyl isothiocyanate, from its fundamental properties and synthesis to its applications as a powerful tool for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective application in synthesis. The key properties of 2-Methylbenzoyl isothiocyanate are summarized below.

Table 1: Physicochemical Properties of 2-Methylbenzoyl Isothiocyanate

| Property | Value | Source(s) |

| CAS Number | 28115-85-7 | [1][2] |

| Molecular Formula | C₉H₇NOS | [1] |

| Molecular Weight | 177.22 g/mol | [1] |

| Appearance | Yellow liquid (presumed based on related compounds) | N/A |

| Boiling Point | 148 °C at 20 mmHg | [1] |

| Density | 1.18 g/cm³ | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Methylbenzoyl isothiocyanate.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-Methylbenzoyl isothiocyanate exhibits characteristic absorption bands that are indicative of its functional groups. A strong, broad band is expected in the region of 2000-2200 cm⁻¹ corresponding to the asymmetric stretching of the -N=C=S group. A sharp, intense absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration. The NIST WebBook provides a reference gas-phase IR spectrum for this compound[3].

-

-

¹H NMR: The aromatic protons are expected to appear in the range of 7.2-8.0 ppm. The methyl protons would likely resonate as a singlet around 2.5 ppm.

-

¹³C NMR: The carbonyl carbon is anticipated to have a chemical shift in the range of 160-170 ppm. The isothiocyanate carbon (-N=C=S) typically appears around 130-140 ppm; however, it is important to note that this signal can be broad and difficult to detect due to the quadrupolar relaxation of the nitrogen atom and the structural flexibility of the isothiocyanate group[5]. The aromatic carbons will have signals in the 125-140 ppm region, and the methyl carbon will be observed at approximately 20 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound.

Synthesis of 2-Methylbenzoyl Isothiocyanate: A Step-by-Step Protocol

The synthesis of 2-Methylbenzoyl isothiocyanate is a two-step process that begins with the conversion of 2-methylbenzoic acid to its corresponding acid chloride, followed by the reaction with a thiocyanate salt.

Workflow for the Synthesis of 2-Methylbenzoyl Isothiocyanate

Caption: A two-step synthesis of 2-Methylbenzoyl Isothiocyanate.

Experimental Protocol

Step 1: Synthesis of 2-Toluoyl Chloride

-

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step. Thionyl chloride is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoic acid.

-

Under a fume hood, slowly add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Gently heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-toluoyl chloride can be used directly in the next step or purified by vacuum distillation.

-

Step 2: Synthesis of 2-Methylbenzoyl Isothiocyanate

-

Rationale: The acyl chloride is a potent electrophile that readily reacts with the nucleophilic thiocyanate anion to form the desired isothiocyanate. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

-

Procedure:

-

In a dry round-bottom flask, suspend potassium thiocyanate in an anhydrous solvent such as acetone or acetonitrile.

-

To this suspension, add a solution of 2-toluoyl chloride in the same anhydrous solvent dropwise with stirring at room temperature.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or gently reflux to ensure complete reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated potassium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Methylbenzoyl isothiocyanate.

-

The product can be purified by vacuum distillation if necessary.

-

Reactivity and Mechanistic Considerations

The reactivity of 2-Methylbenzoyl isothiocyanate is dominated by the electrophilic nature of both the carbonyl carbon and the isothiocyanate carbon. This dual reactivity allows for a wide range of transformations, particularly with nucleophiles.

Reaction with Nucleophiles

Nucleophiles can attack either the carbonyl carbon or the isothiocyanate carbon. The site of attack is often dependent on the nature of the nucleophile and the reaction conditions.

-

Attack at the Isothiocyanate Carbon: Amines, alcohols, and thiols readily add to the isothiocyanate group to form N-benzoylthioureas, N-benzoylthiocarbamates, and N-benzoyldithiocarbamates, respectively. This is the most common and synthetically useful reaction of acyl isothiocyanates.

Reaction Pathway with an Amine

Caption: Formation of an N-benzoylthiourea derivative.

-

Attack at the Carbonyl Carbon: Under certain conditions, strong nucleophiles can attack the carbonyl carbon, leading to the displacement of the isothiocyanate group. However, this is generally a less favored pathway.

Applications in Drug Discovery and Medicinal Chemistry

The ability of 2-Methylbenzoyl isothiocyanate to readily form thiourea and other related derivatives makes it a valuable tool in the synthesis of biologically active molecules[6]. The N-acylthiourea scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of compounds with diverse pharmacological activities.

-

Synthesis of Heterocyclic Compounds: 2-Methylbenzoyl isothiocyanate is an excellent precursor for the synthesis of various five- and six-membered heterocyclic systems, such as thiazoles, thiadiazoles, and triazoles[7]. These ring systems are prevalent in many approved drugs.

-

Development of Novel Therapeutic Agents: The isothiocyanate functional group itself is known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[8][9]. By incorporating the 2-methylbenzoyl isothiocyanate moiety into larger molecules, medicinal chemists can explore the development of novel therapeutic agents. For instance, isothiocyanates have been shown to induce apoptosis in cancer cells and modulate key signaling pathways involved in tumorigenesis.

Experimental Workflow: Screening for Bioactivity

Caption: A typical workflow for drug discovery using 2-Methylbenzoyl Isothiocyanate.

Safety and Handling

2-Methylbenzoyl isothiocyanate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant[2]. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is also likely to be moisture-sensitive, and therefore should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

2-Methylbenzoyl isothiocyanate is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its straightforward synthesis and the high reactivity of the acyl isothiocyanate group provide a reliable platform for the construction of a wide range of biologically relevant molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the development of novel therapeutics and other advanced materials.

References

-

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. [Link][10]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link][9]

-

Utility of isothiocyanates in heterocyclic synthesis. ResearchGate. [Link][7]

-

Cyclization of compound 2 with benzoyl isothiocyanate. ResearchGate. [Link][11]

-

Synthesis of compounds 2–7. Reagents and conditions: (a) suitable benzoyl isothiocyanates[5], anh. THF, reflux, 12 h. ResearchGate. [Link][8]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. [Link][12]

-

1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link][14]

-

A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link][15]

-

The Crucial Role of 2-Methylphenyl Isothiocyanate in Pharma Synthesis. Te-Biotech. [Link][16]

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Journal of Organic Chemistry. [Link][5]

-

Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry. [Link][18]

Sources

- 1. 2-Methylbenzoyl isothiocyanate | 28115-85-7 [sigmaaldrich.com]

- 2. 2-METHYLBENZOYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]

- 3. 2-Methylbenzoyl isothiocyanate [webbook.nist.gov]

- 4. Benzoyl isothiocyanate | C8H5NOS | CID 68284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemmethod.com [chemmethod.com]

- 10. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. compoundchem.com [compoundchem.com]

- 16. nbinno.com [nbinno.com]

- 17. 2-Methylbenzyl isothiocyanate | C9H9NS | CID 140132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-Methylbenzoyl Isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Methylbenzoyl isothiocyanate. We will delve into its fundamental properties, provide detailed protocols for its synthesis, explore its core reactivity, and discuss its significant role as a versatile building block in the synthesis of bioactive heterocycles and thiourea derivatives for medicinal chemistry.

Core Properties of 2-Methylbenzoyl Isothiocyanate

2-Methylbenzoyl isothiocyanate is an aromatic acyl isothiocyanate, a class of compounds recognized for their utility in organic synthesis. The presence of both a carbonyl group and an isothiocyanate group imparts a unique and powerful reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NOS | , |

| Molecular Weight | 177.22 g/mol | , , |

| CAS Number | 28115-85-7 | , , |

| Density | 1.18 g/cm³ | , |

| Boiling Point | 282.1°C @ 760 mmHg; 148°C @ 20 mmHg | , |

| Flash Point | 124.4°C |

Below is the chemical structure of 2-Methylbenzoyl isothiocyanate.

Caption: Structure of 2-Methylbenzoyl isothiocyanate.

Synthesis of 2-Methylbenzoyl Isothiocyanate

The synthesis of 2-Methylbenzoyl isothiocyanate is a robust, two-step process. It begins with the conversion of 2-methylbenzoic acid to its corresponding acid chloride, which is a more reactive electrophile. The acid chloride is then reacted with a thiocyanate salt to yield the target isothiocyanate. This method is highly effective for producing various acyl isothiocyanates.[1]

Caption: Synthetic workflow for 2-Methylbenzoyl isothiocyanate.

Experimental Protocol: A Self-Validating System

This protocol combines established procedures for acid chloride and acyl isothiocyanate formation.[1][2]

Part A: Synthesis of 2-Methylbenzoyl Chloride

-

Setup: Equip a three-necked, round-bottomed flask with an addition funnel, a reflux condenser connected to a gas scrubber (for HCl and SO₂), and a nitrogen inlet.

-

Reaction: Charge the flask with 2-methylbenzoic acid. Cool the flask in an ice bath and add thionyl chloride dropwise via the addition funnel over 15 minutes.

-

Digestion: After the addition is complete, remove the ice bath and warm the mixture gently (approx. 45°C) until all the solid dissolves. Allow the reaction to stir at room temperature overnight under a nitrogen atmosphere.

-

Work-up: Remove the excess thionyl chloride and dissolved gases by vacuum distillation. The resulting oil, 2-methylbenzoyl chloride, is typically used in the next step without further purification.

Part B: Synthesis of 2-Methylbenzoyl Isothiocyanate

-

Setup: In a separate flask equipped with a stirrer and under a nitrogen atmosphere, dissolve potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) in anhydrous acetone.

-

Reaction: Add the crude 2-methylbenzoyl chloride from Part A dropwise to the thiocyanate solution with vigorous stirring. The reaction is often exothermic.

-

Completion: After the addition, the mixture may be gently refluxed for 30-60 minutes to ensure the reaction goes to completion. A white precipitate (KCl or NH₄Cl) will form.

-

Isolation: Cool the mixture to room temperature and filter by suction to remove the precipitated salt. The resulting filtrate contains the 2-Methylbenzoyl isothiocyanate in acetone. This solution is often used immediately in subsequent reactions due to the reactivity of the acyl isothiocyanate.

Core Reactivity and Mechanistic Insights

The synthetic power of 2-Methylbenzoyl isothiocyanate stems from the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C=S) group. This electrophilicity is significantly enhanced by the electron-withdrawing effect of the adjacent 2-methylbenzoyl (acyl) group.[1] This makes it highly susceptible to attack by a wide range of nucleophiles.

The primary and most fundamental reaction is the nucleophilic addition of an amine, which proceeds efficiently under mild conditions to form a stable N-(2-methylbenzoyl)-N'-substituted thiourea derivative.

Caption: Mechanism of N-acyl thiourea formation.

This reaction is foundational because the resulting N-acyl thioureas are not merely final products; they are versatile intermediates for synthesizing a vast array of biologically significant heterocyclic systems, including thiazoles, triazoles, and pyrimidines.[1][3]

Application in Drug Development: A Versatile Synthetic Building Block

While 2-Methylbenzoyl isothiocyanate itself is not typically a final drug product, it serves as a crucial building block in medicinal chemistry. The thiourea derivatives and heterocycles synthesized from it possess a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5][6]

The isothiocyanate functional group is known to interact with cellular nucleophiles, such as the thiol groups in proteins and glutathione, thereby modulating key cellular pathways. This inherent bioactivity makes isothiocyanate-derived scaffolds attractive for drug discovery programs.

Workflow: From Isothiocyanate to Bioactive Heterocycles

A common strategy in drug development is to react an acyl isothiocyanate with a bifunctional nucleophile. The initial thiourea adduct can then undergo an intramolecular cyclization to form a stable heterocyclic ring system. This approach allows for the rapid construction of diverse molecular libraries for biological screening.

For example, the reaction of a benzoyl isothiocyanate with a 2-aminothiophene derivative first yields the expected N-benzoylthiourea. This intermediate can then be cyclized under basic conditions (e.g., sodium ethoxide) to produce a thieno[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry.[7]

Caption: From building block to biological screening.

Case Study: Synthesis of N-(p-methylbenzoyl)-N'-substituted thioureas and their Biological Evaluation

While direct studies on 2-methylbenzoyl isothiocyanate are focused on its role as a synthon, research on the closely related N-(4-methylbenzoyl)-N'-substituted thioureas provides a clear precedent for its utility. In these studies, 4-methylbenzoyl isothiocyanate was reacted with various aromatic amines to generate a library of thiourea derivatives. These compounds were then screened for antimicrobial activity. Several derivatives, such as N-(4-methylbenzoyl)-N'-(4-chloro-2-nitrophenyl) thiourea, exhibited excellent antibacterial and antifungal activity when compared to standard drugs, validating this molecular scaffold as a promising starting point for the development of new anti-infective agents.[8] This underscores the value of the 2-methylbenzoyl isothiocyanate core in generating structurally diverse and biologically active molecules.

Conclusion

2-Methylbenzoyl isothiocyanate is a highly valuable and reactive chemical intermediate. Its straightforward two-step synthesis and, more importantly, its predictable reactivity with nucleophiles make it an indispensable tool for organic and medicinal chemists. The ability to readily form N-acyl thiourea adducts, which serve as precursors to a multitude of biologically active heterocyclic compounds, cements its role as a key building block in the early stages of drug discovery and development. Understanding the principles of its synthesis and reactivity, as outlined in this guide, empowers researchers to leverage this versatile molecule for the creation of novel chemical entities with therapeutic potential.

References

-

Drăcea, A. N., Bîcu, E., Avram, M., Holban, A. M., Grumezescu, A. M., & Uivarosi, V. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 25(18), 4296. [Link]

-

Pisano, A., Angeli, M., Bîcu, E., Drăcea, A. N., Uivarosi, V., & Zara, G. (2022). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. International Journal of Molecular Sciences, 23(19), 11689. [Link]

-

Yousef, T. A., Saeb, K., & Badria, F. A. (2016). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Journal of Organic Chemistry, 6(3), 159-167. [Link]

-

Patel, N. B., & Agravat, S. N. (2011). Synthesis, Characterization and Biological Activity of Novel N-p-methylbenzoyl-N' substituted thiourea. Journal of Chemical and Pharmaceutical Research, 3(4), 859-865. [Link]

-

Bedane, K. G., & Singh, G. S. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. ARKIVOC, 2015(6), 206-245. [Link]

-

Al-Omair, M. A., Ali, A. A. M., & El-Gazzar, A. R. B. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(1), 25. [Link]

-

Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Primary Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

Durant, G. J. (1967). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Journal of the Chemical Society C: Organic, 92-95. [Link]

-

Durant, G. J. (1966). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic, 158-160. [Link]

-

Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate. Molecules, 12(11), 2498–2506. [Link]

-

El-Sayed, D. A., Shehab, W. S., Abdelglil, M. I., & Khalifa, H. M. M. (2025). Cyclization of N-acetyl derivative: Novel synthesis – azoles and azines, antimicrobial activities, and computational studies. ResearchGate. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]

-

Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[<i>b</i>]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations [file.scirp.org]

- 8. Synthesis, Characterization and Biological Activity of Novel N-p-methylbenzoyl-N' substituted thiourea | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 2-Methylbenzoyl Isothiocyanate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methylbenzoyl isothiocyanate (C₉H₇NOS), a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction: The Significance of Spectroscopic Characterization

2-Methylbenzoyl isothiocyanate is a bifunctional molecule featuring an aromatic ring, a carbonyl group, and a reactive isothiocyanate moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount before its application in any synthetic route or biological assay. Spectroscopic techniques provide a powerful and non-destructive means to ascertain the molecular structure, purity, and electronic properties of the compound. This guide delves into the causality behind the observed spectral features, providing a framework for the confident identification and characterization of 2-methylbenzoyl isothiocyanate.

Molecular Structure and Key Spectroscopic Features

The structural framework of 2-methylbenzoyl isothiocyanate dictates its characteristic spectroscopic fingerprint. The interplay between the benzoyl and isothiocyanate functionalities gives rise to distinct signals in NMR, IR, and MS analyses.

Caption: Molecular Structure of 2-Methylbenzoyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimentally acquired NMR spectra in public databases, the following data is based on computational predictions. These predictions provide a reliable estimation of the chemical shifts and are a valuable tool for structural verification.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 2-methylbenzoyl isothiocyanate is expected to exhibit signals corresponding to the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the benzoyl and isothiocyanate groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.2 - 8.0 | Multiplet | 4H |

| Methyl Protons (CH₃) | ~2.5 | Singlet | 3H |

Interpretation: The aromatic protons will appear as a complex multiplet in the downfield region (7.2-8.0 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl group. The exact splitting pattern will depend on the coupling constants between the adjacent protons on the substituted benzene ring. The methyl protons are expected to resonate as a singlet around 2.5 ppm, a characteristic region for methyl groups attached to an aromatic ring.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. A notable feature in the ¹³C NMR of isothiocyanates is the signal for the carbon of the -N=C=S group, which can sometimes be broad or difficult to observe due to its relaxation properties.[1][2][3]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~168 |

| Isothiocyanate Carbon (N=C=S) | ~140 (often broad) |

| Aromatic Carbons | 125 - 140 |

| Methyl Carbon (CH₃) | ~20 |

Interpretation: The carbonyl carbon is expected to be the most downfield signal (around 168 ppm) due to the strong deshielding effect of the double-bonded oxygen. The isothiocyanate carbon signal is predicted to be around 140 ppm, but it is crucial to note that this peak is often broadened and may have a low signal-to-noise ratio.[1][3] The aromatic carbons will resonate in the typical range of 125-140 ppm. The methyl carbon will appear in the upfield region, around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-methylbenzoyl isothiocyanate is characterized by strong absorption bands corresponding to the carbonyl and isothiocyanate functional groups. The data presented here is based on the gas-phase spectrum available in the NIST Chemistry WebBook.[4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2100 | Asymmetric stretch of -N=C=S | Strong, Sharp |

| ~1700 | C=O stretch | Strong |

| ~1600, ~1480 | C=C aromatic ring stretch | Medium |

| ~3050 | C-H aromatic stretch | Medium |

| ~2950 | C-H aliphatic stretch (methyl) | Medium |

Interpretation: The most characteristic absorption is the intense, sharp band around 2100 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[5][6] The strong absorption at approximately 1700 cm⁻¹ is attributed to the carbonyl (C=O) stretching vibration. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1480 cm⁻¹ and the C-H stretching vibrations above 3000 cm⁻¹. The C-H stretching of the methyl group is expected around 2950 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 2-methylbenzoyl isothiocyanate provides information about its molecular weight and fragmentation pattern, which aids in structural confirmation. The data is based on the electron ionization (EI) mass spectrum from the NIST Chemistry WebBook.[4]

| m/z | Proposed Fragment | Significance |

| 177 | [C₉H₇NOS]⁺ | Molecular Ion (M⁺) |

| 119 | [CH₃C₆H₄CO]⁺ | 2-Methylbenzoyl cation |

| 91 | [CH₃C₆H₄]⁺ | Tolyl cation |

| 58 | [NCS]⁺ | Isothiocyanate radical cation |

Interpretation: The molecular ion peak [M]⁺ is expected at an m/z of 177, corresponding to the molecular weight of the compound. A prominent fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of the stable 2-methylbenzoyl cation at m/z 119.[7] This cation can further lose a molecule of carbon monoxide (CO) to form the tolyl cation at m/z 91. The presence of a peak at m/z 58 would indicate the isothiocyanate radical cation.

Sources

- 1. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. 2-Methylbenzoyl isothiocyanate [webbook.nist.gov]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. The infrared spectra of organic thiocyanates and isothiocyanates - Publications of the IAS Fellows [repository.ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Methylbenzoyl Isothiocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Methylbenzoyl isothiocyanate. It details its synthesis, explores its reactivity as a versatile chemical intermediate, and discusses its potential applications in medicinal chemistry and materials science. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Core Molecular Attributes and Physical Characteristics

2-Methylbenzoyl isothiocyanate, with the CAS Registry Number 28115-85-7, is an aromatic acyl isothiocyanate. Its core structure consists of a benzoyl group substituted with a methyl group at the ortho position, which is in turn attached to a highly reactive isothiocyanate functional group.

Table 1: Physical and Chemical Properties of 2-Methylbenzoyl Isothiocyanate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NOS | [1][2] |

| Molecular Weight | 177.22 g/mol | [1][2] |

| Boiling Point | 148 °C at 20 mmHg; 282.1 °C at 760 mmHg | [1] |

| Density | 1.18 g/cm³ | [2] |

| Melting Point | No data available | [2] |

| Appearance | Data not available (likely a liquid or low-melting solid) | |

| Solubility | Expected to be soluble in common organic solvents such as acetone, dichloromethane, and tetrahydrofuran. |

Spectroscopic Profile

The structural features of 2-Methylbenzoyl isothiocyanate give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methylbenzoyl isothiocyanate is characterized by strong absorption bands corresponding to the carbonyl and isothiocyanate functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[3] Key vibrational frequencies include:

-

-N=C=S Asymmetric Stretch: A very strong and broad band is expected in the region of 2000-2200 cm⁻¹. This is a characteristic feature of the isothiocyanate group.

-

C=O Stretch: A strong absorption band is anticipated around 1680-1720 cm⁻¹ due to the carbonyl group of the benzoyl moiety.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the methyl group's C-H bonds.

-

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Mass Spectrometry

The electron ionization mass spectrum of 2-Methylbenzoyl isothiocyanate provides valuable information about its molecular weight and fragmentation pattern. The NIST WebBook reports the mass spectrum of this compound.[3] Key fragments would likely include:

-

Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight of the compound.

-

[M-NCS]⁺ Fragment: A significant peak at m/z = 119, resulting from the loss of the isothiocyanate group. This corresponds to the 2-methylbenzoyl cation.

-

[C₇H₇]⁺ Fragment: A peak at m/z = 91, which is the tropylium ion, a common fragment for toluene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (4H): A complex multiplet is expected in the range of 7.2-8.0 ppm. The ortho, meta, and para protons on the benzene ring will have distinct chemical shifts and coupling patterns.

-

Methyl Protons (3H): A singlet is predicted around 2.3-2.6 ppm, corresponding to the methyl group attached to the aromatic ring.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): A signal is anticipated in the downfield region, typically around 165-175 ppm.

-

Isothiocyanate Carbon (-N=C=S): The chemical shift of the isothiocyanate carbon is highly variable and the signal is often broad, sometimes to the point of being unobservable.[4] If detected, it would likely appear in the range of 120-140 ppm.

-

Aromatic Carbons (6C): Multiple signals are expected in the aromatic region (125-140 ppm). The carbon bearing the methyl group and the carbon attached to the carbonyl group will have distinct chemical shifts from the other aromatic carbons.

-

Methyl Carbon (CH₃): A signal is predicted in the upfield region, typically around 20-25 ppm.

Synthesis and Reactivity

Synthesis of 2-Methylbenzoyl Isothiocyanate

2-Methylbenzoyl isothiocyanate is typically synthesized from its corresponding acyl chloride, 2-methylbenzoyl chloride. The reaction involves the nucleophilic substitution of the chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate.

Caption: Synthetic pathway for 2-Methylbenzoyl Isothiocyanate.

Experimental Protocol: Synthesis of 2-Methylbenzoyl Isothiocyanate

-

Preparation of 2-Methylbenzoyl Chloride: 2-Methylbenzoic acid is reacted with thionyl chloride to yield 2-methylbenzoyl chloride.[5]

-

Formation of 2-Methylbenzoyl Isothiocyanate:

-

Dissolve potassium thiocyanate in a suitable solvent, such as acetone or a mixture of dichloromethane and acetone.

-

To this solution, add 2-methylbenzoyl chloride dropwise at room temperature with stirring.

-

The reaction mixture is stirred for several hours to ensure complete conversion.

-

The precipitated potassium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 2-Methylbenzoyl isothiocyanate, which can be further purified by vacuum distillation or column chromatography.

-

Chemical Reactivity

The reactivity of 2-Methylbenzoyl isothiocyanate is dominated by the electrophilic nature of the carbon atom in the isothiocyanate group (-N=C =S). This makes it highly susceptible to nucleophilic attack.

Caption: General reactivity of 2-Methylbenzoyl Isothiocyanate with nucleophiles.

The presence of the electron-withdrawing 2-methylbenzoyl group enhances the electrophilicity of the isothiocyanate carbon, making it more reactive than alkyl isothiocyanates. Common reactions include:

-

Reaction with Amines: Primary and secondary amines readily add to the isothiocyanate to form N-(2-methylbenzoyl)-N'-substituted thioureas.

-

Reaction with Hydrazines: Hydrazine and its derivatives react to form thiosemicarbazides, which are valuable precursors for the synthesis of various five-membered heterocycles like triazoles and thiadiazoles.[6][7][8]

-

Cycloaddition Reactions: 2-Methylbenzoyl isothiocyanate can participate in cycloaddition reactions with various reagents to form a wide range of heterocyclic compounds, such as thiazoles.[3][9][10]

Applications in Organic Synthesis and Medicinal Chemistry

The unique reactivity of 2-Methylbenzoyl isothiocyanate makes it a valuable building block for the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds with potential biological activity.

Synthesis of Heterocycles

Isothiocyanates are widely used in the synthesis of nitrogen- and sulfur-containing heterocycles. 2-Methylbenzoyl isothiocyanate can be employed in the construction of:

-

Thiazoles: The Hantzsch thiazole synthesis and its variations can utilize isothiocyanates as a key component.[3][10]

-

Triazoles: Reaction with hydrazines and subsequent cyclization is a common route to substituted 1,2,4-triazoles.[6][7][8][11]

-

Other Heterocycles: Its reactivity allows for the synthesis of a variety of other heterocyclic systems, including thiadiazoles, quinazolines, and benzimidazoles.[6][10]

Potential in Medicinal Chemistry

Isothiocyanates are a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12][13][14][15] The thiourea derivatives formed from the reaction of 2-Methylbenzoyl isothiocyanate with various amines are of particular interest in drug discovery. These derivatives can serve as scaffolds for the development of novel therapeutic agents.

Caption: Workflow for drug discovery using 2-Methylbenzoyl Isothiocyanate.

Safety and Handling

2-Methylbenzoyl isothiocyanate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Methylbenzoyl isothiocyanate is a reactive and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity, make it a valuable tool for the construction of complex molecules, particularly heterocyclic compounds with diverse biological activities. As research in drug discovery continues to evolve, the utility of such building blocks in the generation of novel therapeutic agents is expected to grow.

References

-

2-Methylbenzoyl isothiocyanate. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link][3]

-

2-Allyl- and 2-Benzylmaleopimarimide Acyl Isothiocyanates: Synthesis of Triazoles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link][11]

-

Cook–Heilbron thiazole synthesis. (2023, September 26). In Wikipedia. [Link][9]

-

Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link][6]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link][10]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 12, 2026, from [Link][16]

-

synthesis of thiazoles. (2019, January 19). [Video]. YouTube. [Link][17]

-

NMR Predictor. (n.d.). ChemAxon. Retrieved January 12, 2026, from [Link][18]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link][19]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). [Video]. YouTube. [Link][20]

-

Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link][7]

-

Addition-Cyclization of Lauroyl Isothiocyanate with Hydrazine Derivatives as a Source of 1,2,4-Triazoles. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link][8]

-

Synthesis of 2-methylbenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link][5]

-

Benzoyl isothiocyanate. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link][21]

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link][22]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 12, 2026, from [Link][23]

-

Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894. [Link][12]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules, 27(9), 2735. [Link][24]

-

Methyl isothiocyanate. (n.d.). FooDB. Retrieved January 12, 2026, from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Molecules, 29(11), 2568. [Link][13]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 12, 2026, from [Link][25]

-

Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved January 12, 2026, from [Link][26]

-

Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. (2015). The Journal of Organic Chemistry, 80(9), 4360–4369. [Link][4]

-

2-Methylphenyl isothiocyanate. (n.d.). CAS#:614-69-7. Chemsrc. Retrieved January 12, 2026, from [Link][27]

-

2-Methylbenzyl isothiocyanate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link][28]

-

Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link][14]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). Nutrients, 16(5), 757. [Link][15]

Sources

- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. 2-METHYLBENZOYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]

- 3. bepls.com [bepls.com]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. idosi.org [idosi.org]

- 9. kuey.net [kuey.net]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. CASPRE [caspre.ca]

- 17. youtube.com [youtube.com]

- 18. docs.chemaxon.com [docs.chemaxon.com]

- 19. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. PROSPRE [prospre.ca]

- 22. researchgate.net [researchgate.net]

- 23. Visualizer loader [nmrdb.org]

- 24. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Visualizer loader [nmrdb.org]

- 26. Predict 13C NMR spectra [cheminfo.org]

- 27. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. 2-Methylbenzyl isothiocyanate | C9H9NS | CID 140132 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of 2-Methylbenzoyl Isothiocyanate

This guide provides a comprehensive examination of 2-Methylbenzoyl isothiocyanate, a key reagent in synthetic chemistry. We will dissect its molecular architecture, explore the nuances of its chemical bonding, and correlate these fundamental properties to its spectroscopic signature and reactivity. This document is intended for researchers, scientists, and drug development professionals who utilize acyl isothiocyanates as versatile building blocks in the synthesis of complex molecular targets.

Introduction: The Architectural Significance of Acyl Isothiocyanates

2-Methylbenzoyl isothiocyanate belongs to the class of acyl isothiocyanates, which are distinguished by the presence of a carbonyl group directly attached to the nitrogen atom of the isothiocyanate moiety (-N=C=S).[1] This arrangement imparts a unique and rich reactivity profile compared to simpler alkyl or aryl isothiocyanates. The interplay between the electron-withdrawing benzoyl group and the heterocumulene isothiocyanate function makes this molecule a powerful tool for constructing a wide array of heterocyclic compounds, many of which are of significant biological and pharmaceutical interest.[1][2][3] Understanding its structure is paramount to predicting its behavior and harnessing its synthetic potential.

Molecular Structure and Core Properties

2-Methylbenzoyl isothiocyanate is a molecule with the chemical formula C₉H₇NOS and a molecular weight of approximately 177.22 g/mol .[4] It is composed of a 2-methylphenyl (o-tolyl) ring linked through a carbonyl group to the nitrogen of an isothiocyanate functional group.

| Property | Value | Source |

| CAS Number | 28115-85-7 | [4] |

| Molecular Formula | C₉H₇NOS | [4] |

| Molecular Weight | 177.23 g/mol | |

| Density | 1.18 g/cm³ | |

| Boiling Point | 148 °C at 20 mmHg | |

| Appearance | Colorless to pale yellow liquid | [2] |

Below is a diagram illustrating the fundamental connectivity of the molecule.

Caption: 2D structure of 2-Methylbenzoyl isothiocyanate.

A Deeper Dive into Bonding and Hybridization

The reactivity and geometry of 2-Methylbenzoyl isothiocyanate are direct consequences of the specific orbital hybridization within its two key functional domains: the benzoyl moiety and the isothiocyanate group.

The Isothiocyanate Group (-N=C=S): A Heterocumulene System

The -N=C=S fragment is a heterocumulene, characterized by consecutive double bonds. This arrangement dictates a specific bonding framework.[1]

-

Central Carbon (C_NCS): This carbon atom is sp-hybridized . It forms two sigma (σ) bonds, one with the nitrogen atom and one with the sulfur atom. The two remaining unhybridized p-orbitals (pₓ and pᵧ) are oriented perpendicular to each other and overlap with corresponding p-orbitals on nitrogen and sulfur to form two pi (π) bonds. This results in a linear geometry for the N=C=S unit.[5]

-

Nitrogen Atom (N_NCS): The nitrogen atom is best described as sp²-hybridized . It forms a σ-bond with the sp-hybridized carbon of the isothiocyanate group and another σ-bond with the sp²-hybridized carbonyl carbon. Its lone pair of electrons resides in the remaining sp² orbital. The unhybridized p-orbital on the nitrogen participates in π-bonding with the central carbon.

-

Sulfur Atom (S_NCS): The terminal sulfur atom is also considered sp²-hybridized . It forms a σ-bond with the central carbon, and its two lone pairs occupy two sp² hybrid orbitals. The remaining p-orbital participates in the π-system.

This hybridization leads to a delocalized π-electron system across the N=C=S fragment, which can be represented by several resonance structures. This delocalization is crucial as it creates two primary electrophilic sites: the central carbon and the carbonyl carbon.[1]

Caption: Orbital overlap and hybridization in the molecule's backbone.

Electronic Effects and Resonance

The presence of the carbonyl group profoundly influences the electronic nature of the isothiocyanate. The carbonyl group is strongly electron-withdrawing, which pulls electron density away from the nitrogen atom. This electronic pull enhances the electrophilicity of the central isothiocyanate carbon, making it a prime target for nucleophilic attack.

The delocalization of electrons can be visualized through resonance structures, which highlight the multiple electrophilic centers within the molecule.

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 2-Methylbenzoyl Isothiocyanate

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Isothiocyanates (ITCs), a class of compounds characterized by the -N=C=S functional group, have garnered significant attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive, technically-grounded framework for the biological activity screening of a specific analogue, 2-Methylbenzoyl isothiocyanate.

While extensive research exists for naturally occurring ITCs like sulforaphane and benzyl isothiocyanate (BITC), 2-Methylbenzoyl isothiocyanate remains a less explored molecule.[3] This guide, therefore, leverages established principles of isothiocyanate bioactivity and proven screening methodologies to propose a robust, multi-tiered screening cascade. The insights herein are designed to not only delineate experimental protocols but also to provide the scientific rationale behind the proposed screening strategy, empowering researchers to make informed decisions in their drug discovery endeavors.

The Scientific Rationale: Understanding the Isothiocyanate Pharmacophore and the Influence of the 2-Methylbenzoyl Moiety

The biological activity of isothiocyanates is intrinsically linked to the electrophilic nature of the -N=C=S group. This functional group readily reacts with nucleophilic moieties, particularly the thiol groups of cysteine residues in proteins.[3] This covalent modification can alter protein function, leading to the modulation of various cellular signaling pathways.

The benzoyl group in 2-Methylbenzoyl isothiocyanate introduces an aromatic system, which is known to influence the antimicrobial and anticancer activities of ITCs. Aromatic ITCs, like BITC, often exhibit greater potency compared to their aliphatic counterparts, potentially due to enhanced membrane permeability and different target interactions.[4][5][6] The introduction of a methyl group at the ortho-position of the benzoyl ring is a key structural modification. This substitution can influence the compound's electronic properties, steric hindrance, and lipophilicity, which in turn can modulate its interaction with biological targets and its overall activity profile. For instance, substitutions on the aromatic ring of phenyl isothiocyanates have been shown to impact their anti-inflammatory activity, with methoxy-substituted analogues showing significant COX-2 inhibition.[7][8] Therefore, a systematic screening of 2-Methylbenzoyl isothiocyanate is warranted to elucidate the specific biological effects conferred by this unique structural arrangement.

A Multi-Tiered Screening Cascade for 2-Methylbenzoyl Isothiocyanate

A logical and efficient screening cascade is paramount for the successful evaluation of a novel compound. The proposed workflow for 2-Methylbenzoyl isothiocyanate is designed to progress from broad-based primary screening to more focused secondary and mechanistic assays.

Workflow for anticancer activity screening.

Part 2: Antimicrobial Activity Screening

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various pathogens. [5][6]Therefore, screening 2-Methylbenzoyl isothiocyanate for its antimicrobial properties is a logical step.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Recommended Microbial Strains:

| Microorganism | Gram Stain | Relevance |

| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections. |

| Bacillus subtilis | Positive | Representative of spore-forming bacteria. |

| Escherichia coli | Negative | Common cause of urinary tract and gastrointestinal infections. |

| Pseudomonas aeruginosa | Negative | Opportunistic pathogen, often multi-drug resistant. |

| Candida albicans | - | Common fungal pathogen. |

Experimental Protocol: Broth Microdilution Method

-

Compound Preparation: Prepare a serial two-fold dilution of 2-Methylbenzoyl isothiocyanate in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Experimental Protocol:

-

Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Part 3: Anti-inflammatory Activity Screening

Several isothiocyanates exhibit anti-inflammatory effects by modulating key inflammatory pathways. [1]

Primary Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of 2-Methylbenzoyl isothiocyanate for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Secondary Screening: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These enzyme inhibition assays assess the compound's ability to block the activity of key enzymes in the inflammatory cascade. Commercially available kits can be used for these assays.

Experimental Protocol (General):

-

Enzyme and Substrate Preparation: Prepare the COX or LOX enzyme and its respective substrate (e.g., arachidonic acid) according to the kit manufacturer's instructions.

-

Compound Incubation: Incubate the enzyme with various concentrations of 2-Methylbenzoyl isothiocyanate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Product Detection: Measure the formation of the product (e.g., prostaglandin for COX, leukotriene for LOX) using the detection method specified in the kit (e.g., colorimetric, fluorometric).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Simplified signaling pathway of LPS-induced inflammation in macrophages.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of IC50 values, MICs, and MBCs across different cell lines and microbial strains. This systematic presentation will facilitate the identification of promising activities and guide further investigation.

Example Data Table:

| Compound | Activity | Assay | Target | IC50 / MIC / MBC (µM or µg/mL) |

| 2-Methylbenzoyl isothiocyanate | Anticancer | MTT | MCF-7 | [Value] |

| MDA-MB-231 | [Value] | |||

| Antimicrobial | MIC | S. aureus | [Value] | |

| MBC | S. aureus | [Value] | ||

| Anti-inflammatory | NO Inhibition | RAW 264.7 | [Value] |

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive and scientifically-driven framework for the biological activity screening of 2-Methylbenzoyl isothiocyanate. By employing the proposed multi-tiered screening cascade, researchers can systematically evaluate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Positive results from this initial screening will pave the way for more advanced mechanistic studies, in vivo efficacy testing, and ultimately, the potential development of a novel therapeutic agent. The key to success lies in the rigorous execution of these validated protocols and a thorough interpretation of the generated data, always considering the structure-activity relationships that govern the fascinating bioactivities of isothiocyanates.

References

- Kim, S. H., Sehrawat, A., & Singh, S. V. (2018).

- Kim, J. Y., Lee, D. G., & Lee, M. K. (2016). Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral Pathogens. Journal of Microbiology and Biotechnology, 26(12), 2036–2042.

-

Korea Science. (n.d.). Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral Pathogens -Journal of Microbiology and Biotechnology. Retrieved from [Link]

-

PubMed. (2016). Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral Pathogens. Retrieved from [Link]

- Marzocco, S., Di Lorenzo, C., Manzo, N., & De Simone, C. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 653.

- Dias, C., Borges, A., Saavedra, M. J., & Simões, M. (2016). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International journal of molecular sciences, 17(9), 1453.

-

PubMed. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Retrieved from [Link]

- Sousa, C., Valentão, P., & Andrade, P. B. (2009). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of enzyme inhibition and medicinal chemistry, 24(4), 985–991.

- Keum, Y. S. (2011). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Oxidative medicine and cellular longevity, 2011, 764963.

-

MDPI. (2022). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Retrieved from [Link]

-

National Institutes of Health. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Retrieved from [Link]

-

National Institutes of Health. (2024). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Retrieved from [Link]

-

National Institutes of Health. (2022). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Retrieved from [Link]

-

Taylor & Francis Online. (2009). Full article: Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Retrieved from [Link]

-

National Institutes of Health. (2011). Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria. Retrieved from [Link]

-

National Institutes of Health. (2018). Notch2 activation by benzyl isothiocyanate impedes its inhibitory effect on breast cancer cell migration. Retrieved from [Link]

-

National Institutes of Health. (2014). 4-Methylthio-3-butenyl isothiocyanate (raphasatin) exerts chemopreventive effects against esophageal carcinogenesis in rats. Retrieved from [Link]

-

PubMed. (2004). Benzyl isothiocyanate inhibits oxidative stress in mouse skin: Involvement of attenuation of leukocyte infiltration. Retrieved from [Link]

-

Pharmacognosy Magazine. (2022). Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Retrieved from [Link]

-

ACS Publications. (2024). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1967). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Retrieved from [Link]

-

ResearchGate. (2005). Effects of benzyl isothiocyanate and 2-phenethyl isothiocyanate on benzo[a]pyrene and 4-(methylnitrosamino)-1-(3-pyridyl). Retrieved from [Link]

-

OUCI. (n.d.). Effects of benzyl isothiocyanate and phenethyl isothiocyanate on benzo[a]pyrene metabolism and DNA adduct formation in …. Retrieved from [Link]

Sources

- 1. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmb.or.kr [jmb.or.kr]

- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Unveiling the Therapeutic Potential of 2-Methylbenzoyl Isothiocyanate: A Technical Guide for Drug Discovery

Abstract

Isothiocyanates (ITCs), a class of organosulfur compounds abundant in cruciferous vegetables, have garnered significant attention for their pleiotropic pharmacological activities, particularly in the realms of oncology and inflammation. While research has predominantly focused on well-known ITCs like sulforaphane and benzyl isothiocyanate, a vast chemical space within this class remains relatively unexplored. This technical guide delves into the prospective therapeutic applications of a specific, yet understudied molecule: 2-Methylbenzoyl isothiocyanate. Drawing upon the established mechanistic framework of the broader isothiocyanate family and data from structurally analogous compounds, we will explore its potential as a compelling candidate for drug development. This document will provide a comprehensive overview of its chemical properties, inferred mechanisms of action, potential therapeutic targets, and detailed experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Isothiocyanate Landscape and the Promise of 2-Methylbenzoyl Isothiocyanate

Isothiocyanates are characterized by the functional group -N=C=S and are renowned for their potent anticancer, anti-inflammatory, and antioxidant properties.[1][2] Their efficacy stems from their ability to modulate a multitude of cellular processes, including the induction of apoptosis, arrest of the cell cycle, and regulation of key signaling pathways involved in cellular defense and inflammation.[1][2] The biological activity of ITCs is often dictated by the nature of the side chain attached to the isothiocyanate group, influencing their bioavailability, potency, and target specificity.

While the therapeutic potential of dietary isothiocyanates is well-documented, synthetic derivatives offer the advantage of structural modification to optimize pharmacological properties. 2-Methylbenzoyl isothiocyanate, an aromatic isothiocyanate, presents an intriguing scaffold. The presence of the benzoyl group introduces distinct electronic and steric properties compared to more studied aliphatic or simple aromatic ITCs. The methyl substitution on the benzene ring further modifies its lipophilicity and potential interactions with biological targets. Although direct biological studies on 2-Methylbenzoyl isothiocyanate are scarce, its structural similarity to benzyl isothiocyanate (BITC) and other benzoyl isothiocyanates allows for a reasoned extrapolation of its potential therapeutic applications.

Chemical Properties and Synthesis

2.1. Chemical Structure and Properties

-

IUPAC Name: 2-methylbenzoyl isothiocyanate

-

Molecular Formula: C₉H₇NOS

-

Molecular Weight: 177.23 g/mol

-

Appearance: (Predicted) Pale yellow oil or low-melting solid

-

Solubility: (Predicted) Soluble in organic solvents like DMSO, DMF, and acetone; sparingly soluble in water.

The electrophilic carbon atom of the isothiocyanate group is a key feature, enabling covalent interactions with nucleophilic residues, particularly cysteine thiols, on target proteins. This reactivity is central to the biological activity of ITCs.

2.2. Synthesis of 2-Methylbenzoyl Isothiocyanate

A common and effective method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding acyl chloride with a thiocyanate salt.[3]

Experimental Protocol: Synthesis of 2-Methylbenzoyl Isothiocyanate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve ammonium thiocyanate (1.2 equivalents) in anhydrous acetone.

-

Addition of Acyl Chloride: To the stirring solution, add 2-methylbenzoyl chloride (1 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and a precipitate of ammonium chloride will form.

-

Reaction Monitoring: After the addition is complete, gently reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the ammonium chloride precipitate. The acetone is then removed from the filtrate under reduced pressure.

-

Purification: The crude 2-Methylbenzoyl isothiocyanate is then purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Mechanistic Insights

Based on the extensive literature on isothiocyanates, particularly benzyl isothiocyanate, we can hypothesize the following therapeutic applications for 2-Methylbenzoyl isothiocyanate.

3.1. Anticancer Activity

Isothiocyanates are well-established as potent anticancer agents, acting through multiple mechanisms.[1][2]

3.1.1. Induction of Apoptosis

ITCs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[2] For instance, benzyl isothiocyanate has been shown to induce apoptosis in human pancreatic cancer cells by increasing the production of mitochondrial ROS and activating caspase-3 and -9.[2]

3.1.2. Cell Cycle Arrest

By interfering with the cell cycle machinery, ITCs can halt the proliferation of cancer cells. Many ITCs, including BITC, have been observed to cause cell cycle arrest at the G2/M phase.[2]

3.1.3. Modulation of Signaling Pathways

Several key signaling pathways implicated in cancer progression are modulated by ITCs. These include:

-

NF-κB Pathway: Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival and proliferation. ITCs can inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[4]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell growth and survival. ITCs have been shown to modulate MAPK signaling, often leading to the activation of pro-apoptotic kinases like JNK and p38.

-

Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. While activation of this pathway can be protective in normal cells, its role in cancer is complex. Some ITCs are potent activators of Nrf2.[4]

Diagram: Potential Anticancer Mechanisms of 2-Methylbenzoyl Isothiocyanate

Caption: Inferred anticancer mechanisms of 2-Methylbenzoyl Isothiocyanate.

3.2. Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated significant anti-inflammatory properties.[5]

3.2.1. Inhibition of Pro-inflammatory Mediators

Benzyl isothiocyanate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages.[5] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators.[5]

3.2.2. Downregulation of NF-κB Signaling

The anti-inflammatory effects of ITCs are largely attributed to their ability to suppress the NF-κB signaling pathway.[4][5] By inhibiting the activation of NF-κB, ITCs prevent the transcription of numerous pro-inflammatory genes.

Diagram: Potential Anti-inflammatory Signaling Pathway of 2-Methylbenzoyl Isothiocyanate

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Experimental Evaluation of Therapeutic Potential

To validate the hypothesized therapeutic applications of 2-Methylbenzoyl isothiocyanate, a series of in vitro and in vivo experiments are necessary.

4.1. In Vitro Anticancer Activity Assessment

Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of 2-Methylbenzoyl isothiocyanate on cancer cell lines.[6]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 2-Methylbenzoyl isothiocyanate in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations. Replace the old medium with the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative IC₅₀ Values for Benzyl Isothiocyanate (BITC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | ~5-10 | [7] |

| A549 | Lung Cancer | ~10-20 | [7] |

| MCF-7 | Breast Cancer | ~5-15 | [7] |

| PC-3 | Prostate Cancer | ~10-25 | [7] |

Note: These are approximate values and can vary depending on experimental conditions. Similar ranges would be anticipated for 2-Methylbenzoyl isothiocyanate, with the methyl group potentially influencing potency.

4.2. In Vitro Anti-inflammatory Activity Assessment

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the ability of 2-Methylbenzoyl isothiocyanate to inhibit NF-κB activation.[8][9]

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Cell Seeding: Seed the transfected cells in a 96-well plate.

-